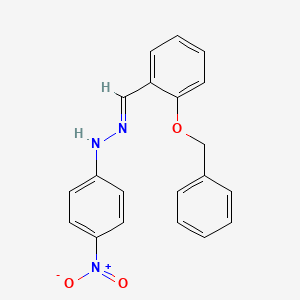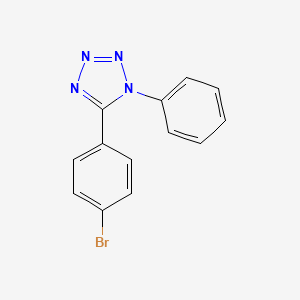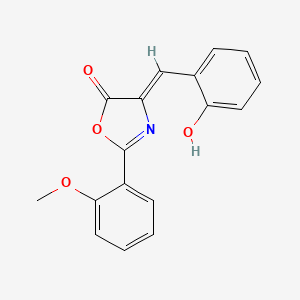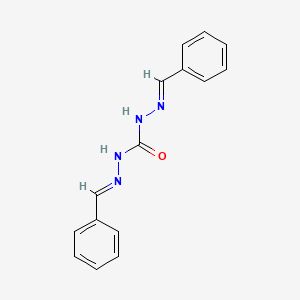![molecular formula C41H34N2O2 B3840978 4,4'-methylenebis{N-[2-(benzyloxy)benzylidene]aniline}](/img/structure/B3840978.png)
4,4'-methylenebis{N-[2-(benzyloxy)benzylidene]aniline}
Overview
Description
4,4'-methylenebis{N-[2-(benzyloxy)benzylidene]aniline} is a chemical compound that belongs to the family of bis(salicylidene)anilines. It is also known as MBBA-BOB or BOB-MBBA and has various applications in scientific research.
Mechanism of Action
The mechanism of action of 4,4'-methylenebis{N-[2-(benzyloxy)benzylidene]aniline} is not well understood. However, it is believed that the compound acts as a chelating agent, forming complexes with metal ions in solution. The complex formation results in changes in the optical and electronic properties of the compound, which can be used for detection purposes.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 4,4'-methylenebis{N-[2-(benzyloxy)benzylidene]aniline}. However, studies have shown that the compound is relatively non-toxic and has low cytotoxicity. This makes it suitable for use in biological applications.
Advantages and Limitations for Lab Experiments
One of the advantages of 4,4'-methylenebis{N-[2-(benzyloxy)benzylidene]aniline} is its ease of synthesis. The compound can be synthesized using relatively simple laboratory equipment and techniques. Additionally, the compound is relatively stable and has a long shelf life, making it suitable for use in long-term experiments.
One of the limitations of 4,4'-methylenebis{N-[2-(benzyloxy)benzylidene]aniline} is its limited solubility in water. This can make it difficult to work with in certain experiments. Additionally, the compound has limited applications outside of its use as a ligand in MOFs and coordination polymers.
Future Directions
There are several future directions for research on 4,4'-methylenebis{N-[2-(benzyloxy)benzylidene]aniline}. One area of research could focus on the development of new synthetic routes for the compound. This could lead to the production of more efficient and cost-effective methods for synthesizing the compound.
Another area of research could focus on the development of new applications for the compound. This could involve exploring its potential use as a fluorescent probe for the detection of other analytes in solution. Additionally, the compound could be explored for its potential use in biomedical applications, such as drug delivery.
Conclusion
In conclusion, 4,4'-methylenebis{N-[2-(benzyloxy)benzylidene]aniline} is a chemical compound that has various applications in scientific research. Its ease of synthesis and low cytotoxicity make it suitable for use in biological applications. However, its limited solubility in water and limited applications outside of its use as a ligand in MOFs and coordination polymers are potential limitations. Future research could focus on the development of new synthetic routes and applications for the compound.
Scientific Research Applications
4,4'-methylenebis{N-[2-(benzyloxy)benzylidene]aniline} has various scientific research applications. It is commonly used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have numerous applications in gas storage, catalysis, and drug delivery. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in solution.
properties
IUPAC Name |
1-(2-phenylmethoxyphenyl)-N-[4-[[4-[(2-phenylmethoxyphenyl)methylideneamino]phenyl]methyl]phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H34N2O2/c1-3-11-34(12-4-1)30-44-40-17-9-7-15-36(40)28-42-38-23-19-32(20-24-38)27-33-21-25-39(26-22-33)43-29-37-16-8-10-18-41(37)45-31-35-13-5-2-6-14-35/h1-26,28-29H,27,30-31H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMNSLMSNKYVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC=C(C=C3)CC4=CC=C(C=C4)N=CC5=CC=CC=C5OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-methanediylbis(N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[2-(3,5-dibromo-2-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3840915.png)


![2-[(3-phenoxypropyl)thio]ethanol](/img/structure/B3840942.png)




![1-[6-(3-methylphenoxy)hexyl]-1H-imidazole](/img/structure/B3840980.png)

